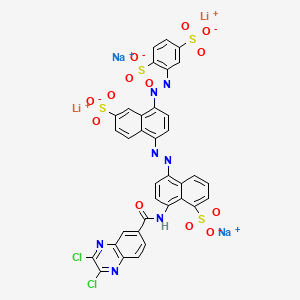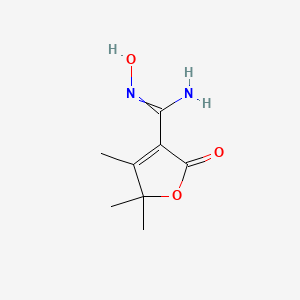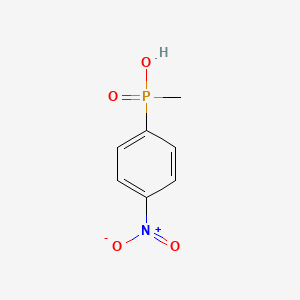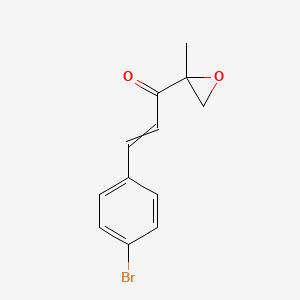
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple sulfonic acid groups and azo linkages, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt involves multiple steps, including the introduction of sulfonic acid groups and azo linkages. The process typically starts with the sulfonation of benzene derivatives, followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods include continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and azo linkages play a crucial role in its reactivity and binding affinity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 2-[[8-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt
- Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 4-[[(4-Amino-9,10-dihydro-9,10-dioxo-3-sulfoanthracen)-1-yl]amino]-6-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-1,3-benzenedisulfonic acid trisodium salt
Uniqueness
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt stands out due to its specific structural features, such as the presence of multiple sulfonic acid groups and azo linkages. These features contribute to its unique reactivity and functionality, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
83399-85-3 |
|---|---|
Molekularformel |
C35H17Cl2Li2N7Na2O13S4 |
Molekulargewicht |
1002.6 g/mol |
IUPAC-Name |
dilithium;disodium;2-[[4-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C35H21Cl2N7O13S4.2Li.2Na/c36-33-34(37)39-28-14-17(4-8-26(28)38-33)35(45)40-27-12-11-24(21-2-1-3-31(32(21)27)61(55,56)57)42-41-23-9-10-25(22-15-18(58(46,47)48)5-7-20(22)23)43-44-29-16-19(59(49,50)51)6-13-30(29)60(52,53)54;;;;/h1-16H,(H,40,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
UBWFIQDOSMQAAH-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl)N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)

![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)

![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)

![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)

